molecular formula C10H7N3O3 B14170815 Benzaldehyde, 4-(1H-imidazol-1-yl)-2-nitro-

Benzaldehyde, 4-(1H-imidazol-1-yl)-2-nitro-

Cat. No.: B14170815
M. Wt: 217.18 g/mol
InChI Key: WCYRXVMGXNYTNF-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-(1H-imidazol-1-yl)-2-nitro- is a chemical compound that features a benzaldehyde core substituted with an imidazole ring and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4-(1H-imidazol-1-yl)-2-nitro- typically involves the N-arylation of imidazole with 4-nitrobenzaldehyde. This reaction can be catalyzed by hexadecyltrimethylammonium bromide, which facilitates the formation of the desired product . The reaction conditions often include the use of solvents such as dimethylformamide and bases like potassium carbonate .

Industrial Production Methods

While specific industrial production methods for Benzaldehyde, 4-(1H-imidazol-1-yl)-2-nitro- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-(1H-imidazol-1-yl)-2-nitro- can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the imidazole ring under basic conditions.

Major Products

    Oxidation: 4-(1H-imidazol-1-yl)-2-nitrobenzoic acid.

    Reduction: 4-(1H-imidazol-1-yl)-2-aminobenzaldehyde.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-(1H-imidazol-1-yl)-2-nitro- involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit mitochondrial membrane potential, leading to apoptosis in cancer cells . Additionally, it enhances the expression of histone deacetylase 1, which plays a role in regulating gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzaldehyde, 4-(1H-imidazol-1-yl)-2-nitro- is unique due to the presence of both the imidazole ring and the nitro group. This combination allows it to participate in a wide range of chemical reactions and exhibit significant biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H7N3O3

Molecular Weight

217.18 g/mol

IUPAC Name

4-imidazol-1-yl-2-nitrobenzaldehyde

InChI

InChI=1S/C10H7N3O3/c14-6-8-1-2-9(5-10(8)13(15)16)12-4-3-11-7-12/h1-7H

InChI Key

WCYRXVMGXNYTNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=CN=C2)[N+](=O)[O-])C=O

Origin of Product

United States

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